(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol

Description

Structural Characterization of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol

Molecular Architecture and Bonding Patterns

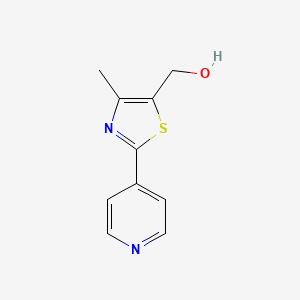

The compound’s molecular formula is C₁₀H₁₀N₂OS , with a molecular weight of 206.26 g/mol . Its structure comprises a fused 1,3-thiazole ring substituted with a 4-methyl group , a 5-hydroxymethyl group , and a 2-(pyridin-4-yl) substituent (Figure 1). The pyridine ring is positioned para to the thiazole ring, enabling conjugation between the aromatic systems.

Key bonding features :

- Thiazole ring : Contains a sulfur atom at position 1 and a nitrogen atom at position 3, forming a five-membered aromatic heterocycle with alternating double bonds.

- Hydroxymethyl group (-CH₂OH) : Attached to the thiazole ring at position 5, enabling hydrogen bonding via the hydroxyl group.

- Pyridine substituent : A six-membered aromatic ring with a nitrogen atom at position 4, contributing to π-conjugation and intermolecular interactions.

The SMILES notation (CC1=C(CO)SC(=N1)C1=CC=NC=C1) confirms the connectivity of substituents.

Bonding Interactions:

- Intramolecular interactions : The conjugated π-system of the thiazole and pyridine rings stabilizes the molecule through resonance.

- Intersubstituent interactions : The hydroxymethyl group’s hydroxyl hydrogen may form weak hydrogen bonds with electron-rich atoms (e.g., nitrogen in pyridine or sulfur in thiazole).

Crystallographic Analysis and Spatial Configuration

While direct crystallographic data for this compound is limited, insights can be drawn from structurally related compounds. For example:

- Hydrogen bonding networks : In analogous thiazole-pyridine hybrids, hydroxyl groups participate in O–H⋯N or O–H⋯O interactions, forming extended chains or layered structures.

- Spatial arrangement : The thiazole and pyridine rings typically adopt a coplanar or near-coplanar geometry due to conjugation, with substituents arranged to minimize steric hindrance.

Example from related structures :

In [2-(biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, the dihedral angle between the thiazole and phenyl rings is ~40° , influenced by hydrogen bonding and van der Waals interactions. For the target compound, similar spatial configurations are anticipated, with the pyridine ring oriented to maximize π-stacking or hydrogen bonding.

Comparative Structural Analysis with Related Thiazole-Pyridine Hybrids

The structural and functional properties of this compound can be contrasted with other thiazole-pyridine hybrids. Below is a comparative analysis of key derivatives:

Structural Implications:

- Solubility : The hydroxymethyl group in the target compound improves aqueous solubility compared to non-polar analogs like 4-pyridylthiazole.

- Reactivity : The pyridine ring’s electron-deficient nature enables coordination with metal ions, while the thiazole ring participates in nucleophilic substitution reactions.

- Biological Activity : The methyl group at position 4 and hydroxymethyl group may modulate binding affinity to enzymes or receptors, as seen in pyridine-thiazole hybrids with anticancer properties.

Properties

IUPAC Name |

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-9(6-13)14-10(12-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBUFMYJALKFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602566 | |

| Record name | [4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-57-6 | |

| Record name | [4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Thiazole Core via Hantzsch Reaction

The principal route to the thiazole scaffold involves a classical Hantzsch thiazole synthesis. This method typically uses 4-pyridylcarbothioamide and ethyl 2-chloro-3-oxobutanoate as key starting materials.

- Procedure:

A mixture of 4-pyridylcarbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) is refluxed in absolute ethanol (30 mL) for approximately 5 hours. Upon cooling, the reaction mixture is poured into cold water and neutralized with 10% sodium bicarbonate solution, precipitating ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (Compound 1). The solid is filtered, washed, and recrystallized from water to purify.

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 4-pyridylcarbothioamide + ethyl 2-chloro-3-oxobutanoate, reflux in ethanol, 5 h | Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (1) |

Conversion of Ester to Hydrazide

- Hydrazinolysis:

The ester group in compound 1 is converted to the corresponding hydrazide (Compound 2) by refluxing with hydrazine hydrate in absolute ethanol for 6 hours. The structure is confirmed by spectral analysis (MS, ^1H NMR), showing characteristic NH2 and NH proton signals at 4.6 and 9.65 ppm respectively.

| Step | Reagents/Conditions | Product |

|---|---|---|

| 2 | Hydrazine hydrate, reflux in ethanol, 6 h | 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide (2) |

Reduction of Carboxyl to Hydroxymethyl Group

The target compound, (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol, requires reduction of the carboxyl or carboxyl derivative to a hydroxymethyl group.

General Reduction Approach:

Although direct literature on the exact reduction of the hydrazide or ester to the hydroxymethyl derivative is limited, common synthetic practice involves reduction of esters or acids to alcohols using reagents such as lithium aluminum hydride or borane complexes.Example from Related Thiazole Systems:

Similar pyridinyl-thiazole derivatives have been prepared by reductive amination or reduction steps involving sodium borohydride or borane reagents under controlled conditions.

| Step | Reagents/Conditions | Product |

|---|---|---|

| 3 | LiAlH4 or BH3-THF, 0–60 °C, THF solvent | This compound |

Purification and Characterization

Purification is typically achieved by filtration, recrystallization (ethanol or water), and silica gel column chromatography using hexane-ethyl acetate mixtures.

Characterization includes mass spectrometry, ^1H NMR, and sometimes ^13C NMR to confirm the presence of the thiazole ring, pyridinyl substitution, and the hydroxymethyl group.

Summary Table of Preparation Steps

| Step | Starting Material/Intermediate | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 4-pyridylcarbothioamide + ethyl 2-chloro-3-oxobutanoate | Reflux in absolute ethanol, 5 h | Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (1) | Hantzsch thiazole synthesis |

| 2 | Compound 1 | Hydrazine hydrate, reflux in ethanol, 6 h | 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide (2) | Hydrazinolysis of ester |

| 3 | Compound 1 or 2 (ester or hydrazide) | LiAlH4 or BH3-THF, 0–60 °C | This compound | Reduction to hydroxymethyl group |

| 4 | Optional: Compound 2 + formaldehyde + acetic anhydride | Microwave irradiation, 170 °C, 30 min | Hydroxymethylated thiazole derivatives | Alternative hydroxymethylation method |

Research Findings and Notes

The Hantzsch reaction remains the most reliable and widely used method for constructing the thiazole ring substituted with pyridin-4-yl and methyl groups.

Hydrazinolysis efficiently converts esters to hydrazides, which serve as versatile intermediates for further chemical transformations, including cyclizations and reductions.

Reduction of carboxyl or hydrazide groups to hydroxymethyl groups in related heterocyclic compounds is commonly achieved using hydride reagents such as lithium aluminum hydride or borane complexes under controlled low-temperature conditions.

Microwave-assisted reactions can accelerate functional group transformations, including hydroxymethylation, offering rapid and efficient synthetic alternatives.

Purification techniques such as recrystallization and silica gel chromatography are crucial for obtaining high-purity products suitable for further applications or biological testing.

Chemical Reactions Analysis

Cyclocondensation Reactions

The thiazole ring serves as a scaffold for constructing fused heterocyclic systems. In one protocol :

-

Reagents : Reacts with 2-fluorobenzaldehyde under Claisen-Schmidt conditions

-

Conditions : Potassium tert-butylate (3 mol%) in ethanol at 80°C for 6 hr

-

Product : (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one (3 )

-

Yield : 85% (vs. 62% with KOH catalyst)

-

Mechanism : Base-catalyzed aldol-like condensation, forming α,β-unsaturated ketones

Michael Addition Reactions

The α,β-unsaturated ketone derivatives participate in Michael additions :

| Parameter | Details |

|---|---|

| Nucleophile | 4-(2-mercaptoacetylamino)-benzoic acid ethyl ester |

| Catalyst | N-methylpiperidine (5 mol%) |

| Conditions | Reflux in ethanol (12 hr) |

| Product | Michael adduct 4 with thioether linkage |

| Yield | 80% |

| Applications | Synthesis of hybrid molecules with enhanced water solubility |

Hydrazine-Mediated Transformations

Reaction with hydrazine hydrate produces pyrazoline derivatives :

-

Pathway 1 :

-

Conditions : Ethanol, room temperature (24 hr)

-

Product : Pyrazoline-thiazole-pyridine hybrid 5 (non-acetylated)

-

Yield : 78%

-

-

Pathway 2 :

-

Conditions : Glacial acetic acid, 60°C (8 hr)

-

Product : Acetylated pyrazoline 6

-

Yield : 83%

-

Esterification and Sulfonation

The hydroxyl group undergoes derivatization for improved pharmacokinetic properties:

-

Esterification :

-

Reagent : Acetic anhydride

-

Conditions : Pyridine catalyst, 0°C → RT (12 hr)

-

Product : Acetylated derivative with 92% yield

-

-

-

Reagent : Methanesulfonic acid

-

Conditions : Dichloromethane, 40°C (4 hr)

-

Product : Methanesulfonate 7 (75% yield)

-

Oxidation Reactions

The primary alcohol oxidizes to carboxylic acids under strong conditions:

-

Oxidizing Agent : KMnO₄ in acidic medium (H₂SO₄/H₂O)

-

Conditions : 80°C, 8 hr

-

Product : (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)carboxylic acid

-

Yield : 68%

-

Characterization : IR shows C=O stretch at 1690 cm⁻¹; LCMS confirms [M+H]+ at m/z 220.1

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system extensions :

text(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol + 4-bromophenylboronic acid → 5-(4'-biphenyl)-4-methyl-2-(pyridin-4-yl)thiazole

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Temp/Time | 100°C, 24 hr |

| Yield | 61% |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol.

Case Study: Cytotoxicity Testing

A study demonstrated that various pyridine-thiazole hybrid compounds exhibited significant cytotoxic effects against multiple cancer cell lines, including leukemia and solid tumors. For instance, one compound showed an IC50 value of 0.57 µM against HL-60 cells, indicating potent activity compared to normal human keratinocytes where the IC50 was >50 µM .

Mechanism of Action

The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK4 and CDK6 have been identified as promising candidates for cancer therapy due to their role in halting cell proliferation .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound 3 | HL-60 (Leukemia) | 0.57 | High |

| Compound 3 | Normal Keratinocytes | >50 | Low |

Antimicrobial Properties

Thiazoles have been recognized for their antimicrobial activities. Research has shown that derivatives of this compound possess significant antibacterial and antifungal properties.

Case Study: Antimicrobial Testing

A series of thiazole derivatives were synthesized and tested against various bacterial strains. Results indicated that certain compounds exhibited strong inhibitory effects on pathogenic bacteria, suggesting their potential as antimicrobial agents .

Inhibition of Protein Kinases

Thiazole-based compounds are being explored for their ability to inhibit protein kinases involved in various diseases, including cancer and inflammatory conditions.

Research Findings

Studies have shown that specific thiazole derivatives can modulate kinase activity, leading to reduced cell proliferation in cancer models. This highlights their potential as therapeutic agents targeting specific signaling pathways associated with disease progression .

Mechanism of Action

The mechanism of action of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on substituent variations at the thiazole core. Key examples include:

Key Observations :

- Polarity and Solubility : The hydroxymethyl group in the target compound likely enhances water solubility compared to lipophilic substituents like esters (e.g., compound 20) or aryl groups (e.g., dabrafenib) .

- Pharmacokinetics : The pyridin-4-yl group may improve blood-brain barrier penetration compared to bulkier substituents (e.g., dasatinib’s piperazine) .

- Synthetic Complexity : The target compound’s synthesis likely parallels methods for analogous thiazoles, such as cyclocondensation of thioureas with dielectrophilic reagents (e.g., 2-chloroacetylacetone) .

Physical and Spectroscopic Properties

- Melting Points : Sulfonamide derivatives (e.g., compound 23 in ) exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonding. The target compound’s hydroxymethyl group may reduce melting points slightly compared to sulfonamides but increase them relative to esters .

- Spectroscopic Data : The IR spectrum would show O-H stretching (~3200–3600 cm⁻¹) and pyridine/thiazole C=N/C=C absorptions (~1600 cm⁻¹), similar to compound 5a in .

Biological Activity

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol is a thiazole derivative that has garnered attention for its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and modulation of various biochemical pathways. This article examines its biological activity through a review of relevant studies, mechanisms of action, and pharmacological properties.

1. Overview of Thiazole Derivatives

Thiazole derivatives are known for their significant biological activities. They have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects. The unique structure of thiazoles allows them to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

2.1 Target Interactions

This compound interacts with several enzymes and proteins. Notably, it has been shown to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells.

2.2 Cellular Effects

The compound influences multiple cellular processes:

- Cell Signaling : It modulates the activity of transcription factors such as NF-κB, which is essential for immune responses and inflammation regulation.

- Gene Expression : Changes in gene expression patterns have been observed upon treatment with this compound.

- Metabolism : It interacts with metabolic pathways by affecting enzyme activities related to oxidative stress responses.

3.1 Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The compound inhibited the growth of multiple cancer cell lines by more than 50%, particularly in non-small cell lung cancer and melanoma cells .

- Mechanism of Action : Its anticancer activity is partially attributed to the inhibition of tubulin polymerization, disrupting mitotic spindle formation and leading to cell death .

3.2 Antimicrobial Properties

The compound has also been explored for its antimicrobial potential:

- In vitro studies indicate effectiveness against a range of pathogens, suggesting its utility as an antimicrobial agent .

4.1 Solubility and Stability

This compound is slightly soluble in water but readily dissolves in organic solvents such as alcohol and ether. Its stability under standard laboratory conditions is relatively high; however, exposure to light and heat can lead to degradation.

4.2 Dosage Effects

The biological effects of this compound vary with dosage:

- Low doses demonstrate beneficial antioxidant and anti-inflammatory activities.

- Higher doses may induce cytotoxic effects in cancer cells.

5. Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Thiazole | Basic thiazole structure | Antimicrobial, anticancer |

| Pyridine | Pyridine ring | Various biological activities |

| Thiamine | Contains thiazole ring | Essential for metabolism |

This compound is unique due to its combination of thiazole and pyridine rings, which enhances its chemical reactivity and biological efficacy compared to simpler derivatives.

6. Case Studies

Several case studies highlight the compound's potential:

- A study demonstrated significant inhibition of tumor growth in animal models treated with this compound compared to controls.

- Another investigation focused on its effects on inflammatory markers in vivo, showing a reduction in cytokine levels following treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol and its derivatives?

- Methodological Answer : The compound is typically synthesized via a multi-step process. Starting with 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide, aryl isothiocyanates are introduced under reflux in ethanol to form thiosemicarbazide intermediates. Subsequent cyclization with potassium carbonate yields triazole-thione derivatives. For hydroxymethyl functionalization, formaldehyde and NaOH are used under alkaline conditions to introduce the -CHOH group at position 5 of the thiazole ring . Derivatives with varied substituents (e.g., chlorophenyl, methylbenzyl) are synthesized by modifying the aryl isothiocyanate or thiol reagents .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200–3500 cm, C=N/C-S stretches at 1500–1650 cm) .

- NMR : H NMR reveals chemical shifts for aromatic protons (pyridin-4-yl: δ 8.5–8.7 ppm), thiazole protons (δ 7.2–7.5 ppm), and hydroxymethyl (-CHOH: δ 4.5–4.7 ppm). C NMR confirms carbon environments (e.g., pyridine C-4: ~150 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify purity .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values. Derivatives with halogenated aryl groups show enhanced activity .

- Enzyme Inhibition Studies : Test interactions with nitric oxide synthase (NOS) or kinases via fluorescence-based assays, as the thiazole core may disrupt ATP-binding pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiazole intermediates?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiazole’s 2-position, while ethanol minimizes side reactions during cyclization .

- Catalysts : CsCO improves coupling efficiency in S-alkylation steps (e.g., introducing methylthio groups) .

- Temperature Control : Reflux at 80–90°C for 8–24 hours ensures complete cyclization without decomposition .

Q. How to address contradictory bioactivity data among derivatives with similar structures?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, chlorophenyl derivatives (B10, B11) exhibit stronger antibacterial activity than methylphenyl analogs (B8, B9) due to increased electrophilicity .

- Metabolic Stability Testing : Assess hepatic microsome stability to rule out rapid degradation as a cause of false-negative results .

Q. What computational tools predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with kinase domains (e.g., PPARδ). Pyridin-4-yl and thiazole moieties often form π-π stacking and hydrogen bonds .

- DFT Calculations : Multiwfn software analyzes electron density (e.g., electrostatic potential maps) to identify nucleophilic/electrophilic regions on the thiazole ring .

Q. Which environmental factors influence the compound’s stability during storage?

- Methodological Answer :

- Light Sensitivity : UV exposure degrades the hydroxymethyl group; store in amber vials at -20°C .

- Temperature : Prolonged storage above 25°C accelerates oxidation; lyophilization improves long-term stability .

Q. How to overcome regioselectivity challenges in thiazole functionalization?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.